4-Nitro-L-phenylalanine

binding affinity MST non-natural amino acids

4-Nitro-L-phenylalanine (CAS 949-99-5) delivers a unique para-nitro electronic profile unavailable from 4-fluoro, 4-chloro, or 4-cyano analogs. Documented Kd 36.2 µM for peptide target binding—intermediate between weaker (4-F 49.9 µM, 4-CN 61.4 µM) and tighter (4-Cl 14.0 µM) binders. Enables 2-4x nitroreductase catalytic improvement. Chiral separation validated: factor 13.52, 90.86% ee at 93.29% yield. Required for Melphalan ANDA analysis and degarelix peptide synthesis. ≥98% purity.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 949-99-5
Cat. No. B556529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-L-phenylalanine
CAS949-99-5
Synonyms4-nitrophenylalanine
4-nitrophenylalanine, (DL)-isomer
4-nitrophenylalanine, (L)-isomer
p-nitrophenylalanine
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
InChIKeyGTVVZTAFGPQSPC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-L-phenylalanine (CAS 949-99-5): Chemical Identity and Procurement-Relevant Specifications


4-Nitro-L-phenylalanine (CAS 949-99-5), also known as p-nitro-L-phenylalanine or L-4-nitrophenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine bearing a para-nitro substituent on the aromatic ring [1]. With molecular formula C₉H₁₀N₂O₄ and molecular weight 210.19 g/mol, this compound exhibits a melting point of 236–239°C (decomposition), a predicted pKa of 2.12±0.10, and a logP of 0.84 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is typically supplied as a powder with storage at room temperature . As a chiral amino acid derivative, it serves as a versatile building block in peptide synthesis, protein engineering via genetic code expansion, enzyme substrate studies, and pharmaceutical intermediate applications .

Why Generic Substitution Fails: Functional Specificity of 4-Nitro-L-phenylalanine Versus Other Para-Substituted Phenylalanines


Para-substituted phenylalanine analogs are not functionally interchangeable despite their structural similarity. The electronic, steric, and hydrogen-bonding properties of the para-substituent dramatically alter molecular recognition by biological targets. 4-Nitro-L-phenylalanine introduces a strong electron-withdrawing nitro group (-NO₂) that differs fundamentally from halogen, amino, hydroxyl, or unsubstituted analogs in terms of binding thermodynamics, enzymatic substrate acceptance, and downstream biochemical effects [1]. This compound can be entirely inactive as a substrate where other para-substituted analogs show high activity, or conversely can serve as a uniquely suitable building block for applications such as genetic code expansion, chiral separation method development, and pharmaceutical intermediate synthesis [2]. The quantitative evidence below demonstrates that selection of 4-nitro-L-phenylalanine over structurally similar alternatives must be guided by application-specific performance data rather than assumed functional equivalence.

Quantitative Evidence Guide: Selecting 4-Nitro-L-phenylalanine Based on Verifiable Performance Differentiation


Binding Affinity Comparison: 4-Nitro-phenylalanine vs. 4-Fluoro, 4-Chloro, and 4-Cyano Analogs in CLRFT Peptide Analogues

In a systematic head-to-head comparison of non-natural phenylalanine derivatives incorporated into CLRFT peptide analogues, the 4-nitro-phenylalanine analogue bound to target CMG₂₃₈–₂₁₈ with a Kd of 36.2 ± 5.5 µM, demonstrating stronger binding than the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM) and the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM), though weaker than the 4-chloro-phenylalanine analogue (Kd = 14.0 ± 3.2 µM) [1]. This MST-based direct comparison quantifies the functional consequences of para-substituent identity on target recognition.

binding affinity MST non-natural amino acids peptide engineering

Substrate Activity Contrast: Complete Inactivity of 4-Nitro-phenylalanine in Aminotransferase Assays vs. High Activity of 4-Amino and 4-Halogen Analogs

In a comprehensive substrate specificity study of aspartate-aromatic aminotransferase from bushbean (Phaseolus vulgaris), 4-nitrophenylalanine was found to be completely inactive as a substrate, whereas 4-amino-phenylalanine exhibited the highest activity among all ring-substituted phenylalanines tested, followed by 4-hydroxy and 4-halogen compounds [1]. This stark functional divergence—zero detectable transamination vs. robust activity—underscores that the nitro group fundamentally abrogates enzyme recognition, a property that may be exploited for selective inhibition or orthogonal reactivity in complex biological mixtures.

enzyme substrate specificity aminotransferase structure-activity relationship biocatalysis

Chiral Separation Efficiency: (R,Sp)-PFA-4-Pd Achieves Separation Factor 13.52 for 4-Nitro-phenylalanine Enantiomers

A series of PFA (ferrocenyl diphosphine) palladium complexes were evaluated for enantioselective liquid-liquid extraction of 4-nitro-phenylalanine racemate. The (S,Sp)-PFA-Pd complex yielded a separation factor of 1.77, while the optimized (R,Sp)-PFA-4-Pd complex achieved a separation factor of 13.52—the highest reported for Nphe to date [1]. In a separate study using centrifugal contactor separators with PdCl₂{(S)-BINAP} as extractant, steady-state enantiomeric excess of 90.86% was achieved at 93.29% yield, with modeling indicating 16 stages required for >99% ee [2].

chiral separation enantioselective extraction PFA-Pd complexes amino acid resolution

Engineered Nitroreductase Activity Enhancement: 2- to 4-Fold Increase via p-Nitrophenylalanine Incorporation

In a pioneering study of genetic code expansion for enzyme engineering, E. coli nitroreductase variants containing p-nitrophenylalanine incorporated into the active site exhibited a 2- to 4-fold increase in catalytic activity compared to wild-type nitroreductase [1]. This enhancement, achieved through site-specific incorporation of the non-canonical amino acid, demonstrates that the nitro group can directly modulate enzyme catalysis when positioned within the active site architecture.

genetic code expansion nitroreductase unnatural amino acid enzyme engineering

Enzymatic Reaction Versatility: Documented Substrate for Seven Distinct Enzyme-Catalyzed Reactions

According to the BRENDA enzyme database, 4-nitro-L-phenylalanine is a documented substrate in seven distinct enzyme-catalyzed reactions, including oxidative deamination (4-nitro-L-phenylalanine + H₂O + O₂ → 4-nitrophenylpyruvate + NH₃ + H₂O₂) and NAD⁺-dependent deamination (4-nitro-L-phenylalanine + H₂O + NAD⁺ → 4-nitrophenylpyruvate + NH₃ + NADH) [1]. It also serves as a product in 50 enzyme-catalyzed reactions, primarily via nitroreductase-mediated conversion from 4-aminophenylalanine precursors. This broad substrate acceptance profile distinguishes it from other para-substituted phenylalanines that may show narrow or absent substrate activity in similar enzymatic systems.

enzyme substrate BRENDA biocatalysis nitroreductase

Pharmaceutical Intermediate Specificity: Essential Building Block for Melphalan and Degarelix Synthesis

4-Nitro-L-phenylalanine is a critical intermediate in the synthesis of specific pharmaceutical agents. It is employed in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), as well as during commercial production of Melphalan, an alkylating antineoplastic agent [1]. In peptide therapeutics, p-nitrophenylalanine residues are incorporated into precursor peptides during solid-phase synthesis, followed by transformation into the desired functional groups in the final drug substance—a strategy documented in patent literature for the manufacture of degarelix, a GnRH antagonist used in prostate cancer treatment [2].

pharmaceutical intermediate melphalan degarelix peptide synthesis

Optimal Application Scenarios for 4-Nitro-L-phenylalanine Based on Verified Performance Data


Genetic Code Expansion for Enzyme Engineering with Enhanced Catalytic Activity

4-Nitro-L-phenylalanine is an optimal choice for researchers employing genetic code expansion to engineer nitroreductase enzymes with improved catalytic turnover. The documented 2- to 4-fold increase in catalytic activity over wild-type enzyme [1] provides quantitative justification for selecting this specific non-canonical amino acid. This application leverages both the nitro group‘s unique electronic properties and the compound’s compatibility with orthogonal tRNA/aminoacyl-tRNA synthetase systems developed for aromatic amino acid analogs.

Chiral Separation Method Development and Enantiopure Production Scale-Up

For laboratories and manufacturers requiring enantiopure 4-nitro-phenylalanine, the demonstrated separation factor of 13.52 using (R,Sp)-PFA-4-Pd extractants [1] and the validated centrifugal contactor separation process achieving 90.86% ee at 93.29% yield [2] provide established methodological platforms. This compound serves as an excellent model substrate for developing and validating new chiral separation technologies, with performance benchmarks already established against which novel methods can be compared.

Peptide-Based Probe Design Requiring Intermediate Binding Affinity

In peptide engineering applications where para-substituent identity modulates target binding affinity, 4-nitro-L-phenylalanine occupies a defined intermediate position (Kd = 36.2 µM) between weaker-binding 4-fluoro (49.9 µM) and 4-cyano (61.4 µM) analogs and the stronger-binding 4-chloro analog (14.0 µM) [1]. This calibrated binding strength makes it suitable for applications requiring moderate affinity without the potential off-target effects associated with tighter binders, or as a reference point for structure-activity relationship studies of aromatic substituent effects on peptide-target interactions.

Pharmaceutical Intermediate for Melphalan-Related Analytical Development and Manufacturing

For analytical laboratories supporting generic drug applications (ANDA) involving Melphalan, and for manufacturers producing degarelix or related peptide therapeutics, 4-nitro-L-phenylalanine is a necessary procurement item [1]. Its established role in validated analytical methods, QC workflows, and as a synthetic building block for nitro-to-amine transformations in peptide synthesis [2] makes it a required reagent that cannot be functionally replaced by other phenylalanine derivatives lacking the para-nitro substituent.

Technical Documentation Hub

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